REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]([O:5][C:6](=O)C(F)(F)F)=[O:4].O[CH2:15][N:16]([N+:18]([O-:20])=[O:19])C>ClCCl>[F:1][C:2]([F:13])([F:12])[C:3]([O:5][CH2:6][N:16]([N+:18]([O-:20])=[O:19])[CH3:15])=[O:4]
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Name
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|
Quantity
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20 mL
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Type
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reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
OCN(C)[N+](=O)[O-]
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
DISTILLATION
|
Details
|
The resulting solution was then distilled
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Type
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TEMPERATURE
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Details
|
without warming at 20 mm
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Type
|
DISTILLATION
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Details
|
The product was distilled at 1.5 mm, 65° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)OCN(C)[N+](=O)[O-])(F)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |